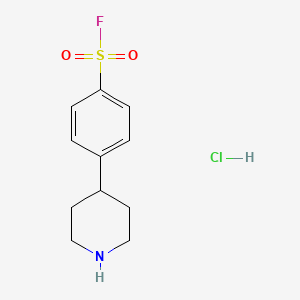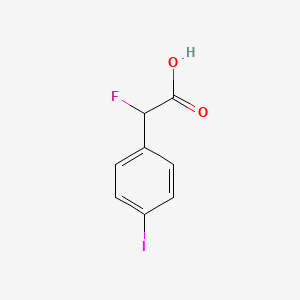
2-Fluoro-2-(4-iodophenyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(4-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2 and a molecular weight of 280.04 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of 2-fluoro-2-(4-iodophenyl)acetic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts can be tailored to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(4-iodophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Used in substitution reactions to replace the iodine atom with other functional groups.
Oxidizing and Reducing Agents: Used to convert the compound into different oxidation states.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Phenylacetic Acids: Formed through nucleophilic substitution reactions.
Alcohols and Carboxylic Acids: Formed through reduction and oxidation reactions, respectively.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(4-iodophenyl)acetic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-fluoro-2-(4-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules . In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodophenylacetic Acid: Similar structure but lacks the fluorine atom.
2-Fluoro-4-iodophenylacetic Acid: Similar structure with different substitution patterns.
Trametinib Impurities: Compounds with similar functional groups used in pharmaceutical research.
Uniqueness
The combination of these halogens makes it a valuable intermediate for the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C8H6FIO2 |
|---|---|
Peso molecular |
280.03 g/mol |
Nombre IUPAC |
2-fluoro-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6FIO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) |
Clave InChI |
ZGOVZVCWPQLHPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)O)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


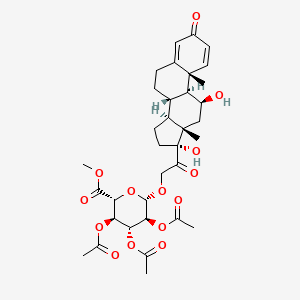
![3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)
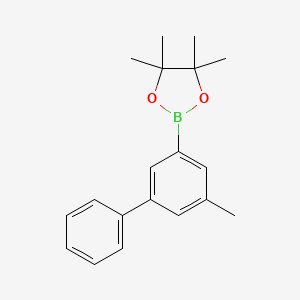
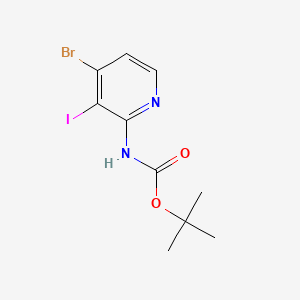
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
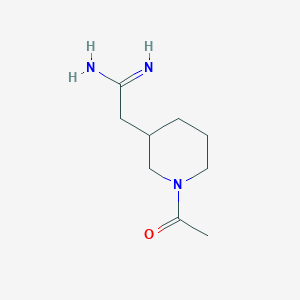
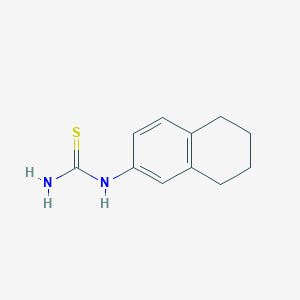
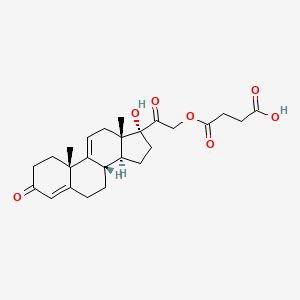

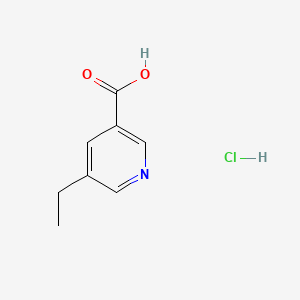
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)

